![molecular formula C10H19NO B15272730 2-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B15272730.png)
2-Oxa-8-azaspiro[5.6]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-8-azaspiro[56]dodecane is a spirocyclic compound characterized by a unique structure where a nitrogen atom and an oxygen atom are incorporated into a spiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-8-azaspiro[5.6]dodecane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound. The reaction conditions often involve the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-8-azaspiro[5.6]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Oxa-8-azaspiro[5.6]dodecane has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of biologically active compounds, including enzyme inhibitors and receptor agonists.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Oxa-8-azaspiro[5.6]dodecane exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include key metabolic or signaling pathways that are crucial for cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Oxa-2-azaspiro[4.5]decane
- 1-Oxa-9-azaspiro[5.5]undecane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness
2-Oxa-8-azaspiro[5.6]dodecane is unique due to its specific ring size and the presence of both nitrogen and oxygen atoms in the spiro ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
2-oxa-11-azaspiro[5.6]dodecane |
InChI |
InChI=1S/C10H19NO/c1-2-6-11-8-10(4-1)5-3-7-12-9-10/h11H,1-9H2 |
Clé InChI |
NNPZGJXARRBSPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCNCC2(C1)CCCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)

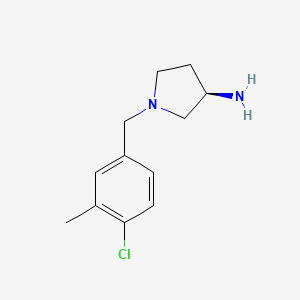
amine](/img/structure/B15272678.png)
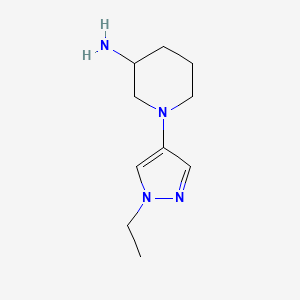
![N-[4-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B15272688.png)
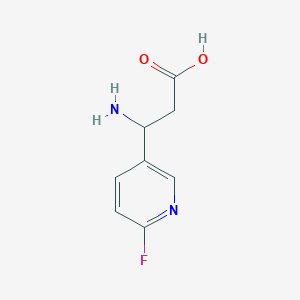
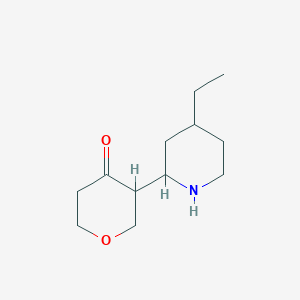
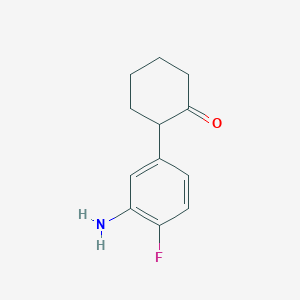
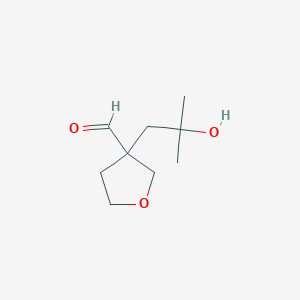
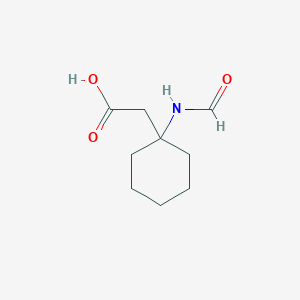
amine](/img/structure/B15272717.png)
